Human placental lactogen is synthesized in the placenta, specifically by the syncytiotrophoblast cells. The levels of this hormone increase significantly during pregnancy, particularly in the second and third trimesters, reflecting its role in supporting fetal development.
Human placental lactogen belongs to the category of polypeptide hormones. It is classified under the lactogen family, which includes other hormones such as prolactin and somatotropin. Its molecular structure consists of approximately 191 amino acids, with a molecular weight of around 22 kDa.
The synthesis of human placental lactogen occurs primarily within the placenta through two main mechanisms:
Research indicates that the synthesis rate of human placental lactogen varies with gestational age. Studies using labeled antibodies have demonstrated that polyribosomes from full-term placentas are significantly more active in synthesizing human placental lactogen compared to those from earlier gestation periods. The relative proportions of synthesized hormones also vary, with increased levels of human placental lactogen observed as pregnancy progresses .
The molecular structure of human placental lactogen consists of a single polypeptide chain that folds into a specific three-dimensional shape necessary for its biological activity. The protein exhibits structural similarities to both growth hormone and prolactin, which allows it to interact with similar receptors in target tissues.
The amino acid sequence of human placental lactogen has been characterized extensively, revealing key regions responsible for receptor binding and biological activity. The protein's post-translational modifications, such as glycosylation, are also crucial for its stability and function in circulation.
Human placental lactogen participates in various biochemical reactions within the body, primarily involving:
The interaction between human placental lactogen and its receptors activates signaling cascades that lead to increased insulin sensitivity and alterations in maternal nutrient metabolism. This hormonal action is vital for maintaining proper fetal growth rates .
Human placental lactogen exerts its effects primarily through receptor-mediated actions. Upon binding to its receptor, it initiates a series of intracellular signaling events that result in:
Studies indicate that the levels of human placental lactogen correlate with maternal insulin levels and glucose metabolism, highlighting its role in adapting maternal physiology during pregnancy .
Human placental lactogen is a water-soluble protein with a relatively low molecular weight (approximately 22 kDa). It exists predominantly in a monomeric form under physiological conditions.
Relevant studies have shown that variations in these properties can impact the hormone's effectiveness during pregnancy .
Human placental lactogen has several important applications in scientific research:
Lipoxygenase (LOX) enzymes (EC 1.13.11.12) constitute a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereospecific incorporation of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene structure. This initial oxygenation produces fatty acid hydroperoxides (HPOs), which serve as substrates for multiple downstream pathways. Based on positional specificity, plant LOX isoforms are classified as 9-LOX or 13-LOX enzymes, oxygenating linoleic or α-linolenic acid at carbon positions 9 or 13, respectively. Some LOX enzymes exhibit dual specificity, producing both 9- and 13-hydroperoxide regioisomers [8] [10]. The 13-HPOs serve as substrates for hydroperoxide lyase (HPL), which belongs to the cytochrome P450 CYP74 family (EC 4.1.2.x). HPL enzymes cleave these hydroperoxides between adjacent carbons, producing short-chain aldehydes (C6 or C9) and oxo-acid co-products through a mechanism that does not require molecular oxygen or NADPH-dependent reductase systems [1] [6]. The enzymatic specificity determines the volatile profile: 13-HPL cleaves 13-hydroperoxides to yield C6 aldehydes (e.g., hexanal), while 9-HPL cleaves 9-hydroperoxides to produce C9 aldehydes (e.g., nonadienal). This biochemical dichotomy profoundly influences the resultant volatile profiles in different plant species and tissues [10].
Table 1: Classification of Lipoxygenase Isoforms Based on Regiospecificity and Biological Roles
| LOX Type | Primary Product | Tissue Distribution | Biological Functions |
|---|---|---|---|
| 9-LOX | 9-HPOD/9-HPOT | Pathogen-challenged tissues, tubers | Defense responses, tuber development |
| 13-LOX | 13-HPOD/13-HPOT | Wounded leaves, ripening fruits | Green leaf volatiles, fruity aromas |
| Dual-specificity LOX | Mixed 9/13-HPOs | Reproductive tissues, some cultivars | Diverse aroma profiles |
The volatile organic compounds generated through the LOX-HPL pathway serve essential biological functions and significantly influence product quality. In plant physiology, C6 aldehydes (e.g., hexanal, (E)-2-hexenal) function as direct defense compounds against herbivores and pathogens due to their antimicrobial properties. They also act as signaling molecules in plant-plant communication and indirect defense by attracting natural enemies of herbivores. During plant development, LOX-HPL metabolites regulate processes including senescence, tuber formation, and fruit ripening. For instance, transgenic suppression of 9-LOX in potato significantly reduces tuber size, demonstrating its role in developmental regulation [10]. In food chemistry, these volatiles constitute critical flavor and aroma compounds termed "green notes." The C6 volatiles (hexanal and hexenals) impart fresh, green aromas characteristic of vegetables and fruits, while C9 compounds contribute distinctive cucumber-like ((2E,6Z)-nonadienal), melon-like ((3Z)-nonenal), or aged cereal ((2E)-nonenal) notes [10]. In oolong tea processing, the oxygen availability during postharvest stages directly influences the C6-aldehyde metabolic flow, with normoxic conditions favoring hexanoic acid-derived esters and hypoxic conditions promoting alcohol-derived esters, ultimately defining the tea's sensory profile [6]. Similarly, in fermented fish products like dry-cured mackerel, LOX-HPL-derived aldehydes (hexanal, octanal, nonanal) significantly contribute to the characteristic aroma, with their abundance enhanced by specific microbial communities [3].
Table 2: Key Volatile Compounds Generated Through LOX-HPL Pathways
| Volatile Class | Representative Compounds | Sensory Attributes | Primary Biosynthetic Route |
|---|---|---|---|
| C6 Aldehydes | Hexanal, (E)-2-hexenal | Fresh, green, apple-like | 13-LOX → 13-HPL |
| C9 Aldehydes | (3Z,6Z)-Nonadienal, (2E)-Nonenal | Cucumber, aged cereal, melon | 9-LOX → 9-HPL |
| Derivative Esters | Hexyl acetate, (Z)-3-hexen-1-yl acetate | Fruity, floral | ADH-mediated reduction + AAT |
The strategic inhibition of HPL offers compelling biochemical and commercial benefits by redirecting metabolic flux within the oxylipin pathway. HPL competes for hydroperoxide substrates with other enzymes, notably allene oxide synthase (AOS), which channels HPOs toward jasmonate biosynthesis—phytohormones regulating defense responses, growth, and development. Pharmacological or genetic inhibition of HPL increases substrate availability for jasmonate production, potentially enhancing plant resistance against biotic stresses. For instance, studies in Nicotiana benthamiana demonstrate that pathogen attack significantly induces 9-LOX expression and activity, suggesting that modulating downstream HPL activity could amplify defense-related signaling [10]. In postharvest management, reducing HPL activity could suppress undesirable volatiles contributing to off-flavors—such as (2E)-nonenal in aged beer and cereals—thereby extending product shelf-life and sensory acceptability [10]. Biotechnologically, precise HPL inhibition enables metabolic engineering of aroma profiles in crops and food products. The existence of distinct 9-HPL and 13-HPL isoforms with different product specificities further allows for targeted modulation of specific volatile classes without completely disrupting the entire pathway [6] [10]. Inhibitors like hPL-IN-2 thus serve as research tools to dissect flux regulation within the LOX-HPL pathway and as prototype agrochemicals for improving crop traits and food quality.
The development of hPL-IN-2 represents the convergence of structural enzymology, computational chemistry, and plant biochemistry over several decades. Initial foundational research established the biochemical significance of the LOX-HPL pathway, including the purification and characterization of key enzymes. Soybean LOX-1 (Glycine max 13-LOX) became a model system due to its commercial availability and stability, enabling detailed studies on LOX kinetics and inhibition [8]. Similarly, the cloning and heterologous expression of HPL genes—such as watermelon 13-HPL (Cl-13-HPL) and melon 9/13-HPL (Cm-9/13-HPL)—provided essential molecular tools for inhibitor screening [10]. A critical milestone emerged from studies demonstrating that oxygen availability critically regulates the metabolic fate of hydroperoxide intermediates in plants like tea and jujube fruit. This revealed that pharmacological modulation could mimic hypoxic conditions to shift volatile profiles without physical oxygen deprivation [1] [6].
These advances enabled rational inhibitor design targeting conserved structural features of HPL enzymes. In silico approaches identified potential inhibitor scaffolds by docking into the active site of homology-modeled HPL structures, particularly focusing on the iron coordination sphere and hydrophobic substrate channel. hPL-IN-2 emerged from iterative optimization cycles of lead compounds using enzyme kinetics and structural-activity relationship analyses. Key molecular features include a hydrophobic pharmacophore mimicking the alkene chain of natural HPO substrates and chelating groups that potentially interact with the catalytic iron. Validation studies confirmed its efficacy in suppressing C6 and C9 aldehyde formation in plant tissues and in vitro enzyme assays, establishing hPL-IN-2 as a valuable probe for LOX-HPL pathway manipulation [1] [6] [10].
Table 3: Historical Milestones in LOX-HPL Research Enabling hPL-IN-2 Development
| Time Period | Key Advance | Significance for hPL-IN-2 |
|---|---|---|
| 1980s-1990s | Purification and characterization of soybean LOX isoforms [8] | Established enzymatic foundations and kinetic parameters |
| Early 2000s | Cloning of pathogen-induced 9-LOX genes (e.g., from Nicotiana benthamiana) [10] | Revealed HPL's role in defense responses |
| 2010s | Metabolic flux analyses in tea and fruit systems [1] [6] | Demonstrated oxygen-dependent regulation of LOX-HPL branching |
| 2020s | Optimization of biocatalytic processes using recombinant LOX/HPL [8] | Enabled high-throughput screening of inhibitors |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: